12H-Benzo[a]phenothiazine, 10-methyl-

Catalog No.
S15092821
CAS No.
63042-53-5
M.F
C17H13NS
M. Wt
263.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12H-Benzo[a]phenothiazine, 10-methyl-

CAS Number

63042-53-5

Product Name

12H-Benzo[a]phenothiazine, 10-methyl-

IUPAC Name

10-methyl-12H-benzo[a]phenothiazine

Molecular Formula

C17H13NS

Molecular Weight

263.4 g/mol

InChI

InChI=1S/C17H13NS/c1-11-6-8-15-14(10-11)18-17-13-5-3-2-4-12(13)7-9-16(17)19-15/h2-10,18H,1H3

InChI Key

UJNVUBBFCMOTTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(N2)C4=CC=CC=C4C=C3

12H-Benzo[a]phenothiazine, 10-methyl- is a derivative of the phenothiazine family, characterized by its unique structure that includes a benzo[a]phenothiazine core with a methyl group at the 10 position. This compound is represented by the molecular formula C16H11NSC_{16}H_{11}NS and has gained attention for its potential biological activities, particularly in the field of medicinal chemistry.

Phenothiazines are known for their diverse applications, particularly in pharmaceuticals due to their antipsychotic and anticancer properties. The presence of the methyl group at position 10 enhances the compound's reactivity and biological activity compared to its parent compound, phenothiazine.

Typical of phenothiazines, including:

  • Oxidation and Reduction: The compound can participate in redox reactions, which alter its oxidation state. These reactions are significant in understanding its biological activity and stability under different conditions .
  • N-acylation: This reaction involves the introduction of acyl groups, which can enhance the compound's cytotoxic properties against certain cancer cell lines .
  • Photo

Research indicates that 12H-Benzo[a]phenothiazine, 10-methyl- exhibits notable biological activities, particularly:

  • Anticancer Activity: Studies have shown that this compound and its derivatives possess significant cytotoxic effects against various cancer cell lines, including human myelogenous leukemia cells. The methyl substitution at position 10 is associated with enhanced activity compared to unsubstituted phenothiazines .
  • Monocytic Differentiation Induction: It has been observed that this compound can induce differentiation in certain leukemia cell lines, leading to apoptotic cell death through mechanisms involving DNA fragmentation .

The synthesis of 12H-Benzo[a]phenothiazine, 10-methyl- typically involves several key steps:

  • Formation of Phenothiazine Core: The initial step generally includes the synthesis of the phenothiazine backbone through a reaction between an appropriate thiourea and a substituted aromatic amine.
  • Methylation: The introduction of the methyl group at position 10 can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity samples suitable for biological testing.

12H-Benzo[a]phenothiazine, 10-methyl- finds applications in various fields:

  • Pharmaceuticals: Its anticancer properties make it a candidate for drug development targeting specific cancers.
  • Photopolymerization: As a photosensitizer, it is used in photopolymerization processes for creating polymers and resins with specific properties .
  • Research Tools: It serves as a model compound in studies exploring the mechanisms of action of phenothiazines and their derivatives.

Interaction studies involving 12H-Benzo[a]phenothiazine, 10-methyl- focus on its binding affinity with various biomolecules:

  • Protein Binding: Investigations into how this compound interacts with cellular proteins can provide insights into its mechanism of action and potential side effects.
  • DNA Interaction: Studies have shown that phenothiazines can intercalate into DNA structures, which may contribute to their anticancer activity by inducing DNA damage .

Several compounds share structural similarities with 12H-Benzo[a]phenothiazine, 10-methyl-, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
PhenothiazineBasic structure without substitutionsAntipsychotic properties
9-Methyl-12H-benzo[a]phenothiazineMethyl group at position 9Enhanced anticancer activity against specific cell lines
10-Chloro-12H-benzo[a]phenothiazineChlorine substitution at position 10Potentially different reactivity profile
ThioxantheneSimilar core structure but with sulfur instead of nitrogenDifferent pharmacological profile

The uniqueness of 12H-Benzo[a]phenothiazine, 10-methyl- lies in its specific methyl substitution at position 10, which significantly influences its biological activity compared to other derivatives.

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

263.07687059 g/mol

Monoisotopic Mass

263.07687059 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

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